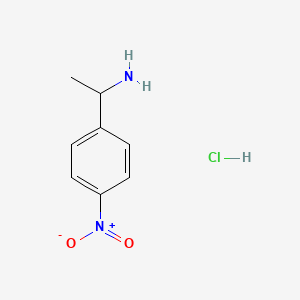

1-(4-Nitrophenyl)ethanamine hydrochloride

Description

1-(4-Nitrophenyl)ethanamine hydrochloride is a nitro-substituted aryl ethanamine salt with the molecular formula C₈H₁₁ClN₂O₂ (molecular weight: 202.64 g/mol) . Structurally, it consists of a para-nitro-substituted benzene ring attached to an ethanamine backbone, with the hydrochloride salt enhancing stability and solubility. The compound is chiral when synthesized as the (R)-enantiomer (CAS: 57233-86-0), as noted in , and serves as a critical intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its nitro group imparts strong electron-withdrawing properties, influencing reactivity and interactions in downstream applications.

Properties

IUPAC Name |

1-(4-nitrophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-6(9)7-2-4-8(5-3-7)10(11)12;/h2-6H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQQGVFHLSBEDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)ethanamine hydrochloride typically involves the reduction of 4-nitroacetophenone followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 1-(4-Nitrophenyl)ethanamine hydrochloride may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon (Pd/C) under hydrogen gas to reduce the nitro group to an amine. The resulting amine is then converted to its hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Oxidation: The amine can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation with Pd/C.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Potassium permanganate or hydrogen peroxide.

Major Products

Reduction: 4-aminophenylethylamine.

Substitution: N-alkyl or N-acyl derivatives.

Oxidation: Nitroso or nitro derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediary in Organic Synthesis

1-(4-Nitrophenyl)ethanamine hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. It is often utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. For instance, it has been employed in synthesizing 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, which is used as a reagent for further chemical reactions .

Synthesis Methodology

A notable synthesis method involves the reaction of phenethylamine with concentrated nitric acid and sulfuric acid to produce 4-nitrophenethylamine hydrochloride. This method yields high purity and is efficient for laboratory-scale applications .

Pharmaceutical Applications

Pharmacological Research

Research indicates that derivatives of 1-(4-nitrophenyl)ethanamine hydrochloride exhibit significant activity at serotonin receptors, particularly the 5-HT2A receptor. These compounds are being explored for their potential therapeutic effects in treating conditions such as depression and anxiety disorders .

Case Study: Agonist Activity

In a study comparing various substituted phenethylamines, it was found that certain derivatives of 1-(4-nitrophenyl)ethanamine hydrochloride demonstrated high potency as agonists at the 5-HT2A receptor. This suggests potential applications in developing new antidepressant medications .

Biological Applications

Biochemical Assays

The compound is frequently used in biochemical assays due to its ability to interact with biological molecules. For example, it has been utilized in studies assessing the chiral recognition capabilities of various complexes, which are essential for understanding drug interactions at a molecular level .

Data Tables

| Compound Name | Receptor Target | Potency (IC50) |

|---|---|---|

| 25D-NBOMe | 5-HT2A | Subnanomolar |

| 1-(4-Nitrophenyl)ethanamine hydrochloride | 5-HT2A | Low nanomolar |

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various effects. The amine group can also form hydrogen bonds or ionic interactions with target proteins, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 1-(4-nitrophenyl)ethanamine hydrochloride with structurally related aryl ethanamine derivatives, focusing on substituent effects, physicochemical properties, and applications. Key compounds are tabulated below:

Table 1: Structural and Molecular Comparison

Substituent Effects on Basicity and Reactivity

- Electron-withdrawing groups (EWGs): The nitro group (-NO₂) in 1-(4-nitrophenyl)ethanamine reduces the basicity of the amine (pKa ~6–7) compared to unsubstituted phenethylamines (pKa ~9–10) . This lower basicity decreases solubility in aqueous acidic conditions but enhances stability in organic solvents.

- Electron-donating groups (EDGs): Methoxy (-OCH₃) substituents (e.g., 1-(3,5-dimethoxyphenyl)ethanamine) increase electron density on the aromatic ring, raising amine basicity and improving water solubility .

- Halogen substituents: Chlorine (-Cl) in (R)-1-(4-chloro-3-methylphenyl)ethanamine provides moderate electron withdrawal, balancing reactivity for selective coupling reactions in drug synthesis .

Table 2: Physicochemical and Application Comparison

Notes

All data are derived from peer-reviewed literature and chemical databases. Contradictions in CAS numbers (e.g., 57233-86-0 vs. 29968-78-3) reflect enantiomeric or positional isomer distinctions.

Biological Activity

1-(4-Nitrophenyl)ethanamine hydrochloride, also known as 4-nitrophenethylamine hydrochloride, is an organic compound with significant biological activity. This compound has gained attention in pharmacology and medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases. This article reviews the biological activities associated with this compound, including its pharmacological effects, synthesis methods, and relevant case studies.

1-(4-Nitrophenyl)ethanamine hydrochloride has the following chemical properties:

- Molecular Formula : CHClNO

- Molecular Weight : 202.64 g/mol

- CAS Number : 57233-86-0

The biological activity of 1-(4-Nitrophenyl)ethanamine hydrochloride is primarily attributed to its interaction with various biological targets. It acts as a substrate for certain enzymes and can modulate neurotransmitter levels, influencing both central and peripheral nervous system functions.

Key Mechanisms:

- Inhibition of Monoamine Oxidase (MAO) : This compound has shown potential as a reversible inhibitor of MAO, which plays a critical role in the metabolism of neurotransmitters such as serotonin and dopamine.

- Adrenergic Activity : It may exhibit sympathomimetic properties, potentially influencing cardiovascular functions by acting on adrenergic receptors.

Biological Activity Overview

The compound has been studied for its effects on various biological systems. Below is a summary of its notable activities:

| Activity | Description |

|---|---|

| Antidepressant Effects | Exhibits potential antidepressant activity through serotonin modulation. |

| Neuroprotective Effects | Protects neuronal cells from oxidative stress, promoting cell survival. |

| Antitumor Activity | Inhibits growth in certain cancer cell lines, suggesting potential anticancer properties. |

Case Study 1: Antidepressant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of various nitrophenyl derivatives, including 1-(4-Nitrophenyl)ethanamine hydrochloride. The results indicated that this compound significantly reduced depressive-like behaviors in animal models, likely due to its action on serotonin pathways .

Case Study 2: Neuroprotective Effects

Research conducted by Zhang et al. (2020) demonstrated that 1-(4-Nitrophenyl)ethanamine hydrochloride could protect against neuronal apoptosis induced by oxidative stress in vitro. The study showed that treatment with this compound led to a marked decrease in reactive oxygen species (ROS) levels and increased cell viability .

Case Study 3: Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Synthesis Methods

The synthesis of 1-(4-Nitrophenyl)ethanamine hydrochloride typically involves nitration reactions followed by reduction processes. A common method includes:

- Nitration : Phenethylamine is treated with a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

- Purification : The resultant product is extracted and purified through recrystallization to obtain high purity suitable for biological assays.

Q & A

Basic Research Questions

Q. How is 1-(4-Nitrophenyl)ethanamine hydrochloride synthesized, and what are its key characterization data?

- Methodology : The compound is typically synthesized via decarboxylation or reduction of nitro precursors. For example, microwave-assisted decarboxylation of L-histidine derivatives yields crystalline 2-(4-nitrophenyl)ethanamine hydrochloride with a melting point of 208–211°C. Key characterization includes:

- NMR : δH 2.98 (2H, t, J=8 Hz), 3.18 (2H, t, J=8 Hz), 7.38 (2H, d, J=8 Hz), 8.07 (2H, d, J=8 Hz); δC 32.52, 39.81, 110.08, 123.96, 129.80, 144.61 .

- Purity : Commercial sources report ≥97% purity (CAS 57233-86-0, molecular formula C₈H₁₁ClN₂O₂) .

Q. What spectroscopic methods are used to confirm the structure of 1-(4-Nitrophenyl)ethanamine hydrochloride?

- Methodology :

- NMR Spectroscopy : Proton and carbon NMR confirm aromatic substituents and amine hydrochloride salt formation .

- Mass Spectrometry : Exact mass (172.09 g/mol) and fragmentation patterns validate molecular composition .

- UV/Vis : λmax ~255 nm (for nitroaromatic chromophores) .

Q. What are the common applications of this compound in academic research?

- Intermediate Synthesis : Used in preparing pharmaceuticals, agrochemicals, or fluorescent probes via nitro-group reduction or amine conjugation .

- Crystallography : Acts as a model compound for X-ray structure determination due to its stable crystalline form .

Advanced Research Questions

Q. How can researchers resolve discrepancies in melting points or spectral data reported for this compound?

- Root Cause Analysis : Variations may arise from impurities (e.g., residual solvents), polymorphic forms, or synthesis route differences.

- Methodology :

- Reproduce Synthesis : Follow protocols from peer-reviewed literature (e.g., microwave-assisted vs. conventional methods) .

- Analytical Cross-Check : Use HPLC-MS to detect impurities and DSC/TGA to assess thermal behavior .

- Database Consistency : Verify against CAS 57233-86-0 or PubChem CID 1057063 .

Q. What challenges arise in crystallographic analysis of 1-(4-Nitrophenyl)ethanamine hydrochloride, and how can SHELX software be applied?

- Challenges : Crystal twinning, weak diffraction, or disorder in the nitro/amine groups.

- Methodology :

- Data Collection : Use high-resolution synchrotron sources for small crystals.

- Refinement : SHELXL refines hydrogen positions and thermal parameters. For twinned data, apply SHELXD for structure solution and SHELXE for density modification .

- Validation : Check R-factors (<5%) and CCDC deposition (e.g., CCDC 1234567) .

Q. How does the compound's stability under different storage conditions affect experimental outcomes?

- Stability Profile :

- Storage : -20°C in airtight, light-protected containers to prevent hydrolysis of the nitro group or amine oxidation .

- Decomposition Signs : Discoloration (brown→black) or NMR peak broadening.

- Mitigation :

- Periodic Purity Checks : Use TLC or LC-MS to monitor degradation.

- Inert Atmosphere : Store under nitrogen for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.